molecular formula C10H9NO3 B1588797 5-nitro-3,4-dihydronaphthalen-1(2H)-one CAS No. 51114-73-9

5-nitro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1588797
CAS RN: 51114-73-9
M. Wt: 191.18 g/mol
InChI Key: HXTWAFNCOABMPL-UHFFFAOYSA-N
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Description

5-Nitro-3,4-dihydronaphthalen-1(2H)-one (5-N-3,4-DHN) is a chemical compound that has been studied in recent years for its potential applications in a variety of scientific research fields. This compound has been found to possess several unique properties, such as its ability to act as an inhibitor of certain enzymes, and its ability to interact with certain proteins. In

Scientific Research Applications

Synthesis and Chemical Transformations

  • Preparation and Electrophilic Substitution : 5-Nitro-3,4-dihydronaphthalen-1(2H)-one can be prepared through multi-stage processes, including bromination, formylation, acetylation, and lithiation. Nitration results in mixtures of nitro-derivatives, with the 5-nitro derivative confirmed by conversion into a bromo-compound (Clarke, Gregory & Scrowston, 1973).

  • Photochemical Nitration by Tetranitromethane : Photolysis of certain naphthalene derivatives with tetranitromethane leads to the formation of nitronaphthalene and various adducts, indicating potential for synthesis of diverse nitroaromatic compounds (Butts et al., 1994).

  • One-Pot Synthesis of Substituted Derivatives : A novel method for synthesizing substituted 3,4-dihydronaphthalen-1(2H)-ones involves using a Pd(PPh3)4/AgOAc catalytic system, highlighting an efficient approach for preparing diverse derivatives (Liu et al., 2012).

Biological and Environmental Implications

  • Metabolism in Biological Systems : Studies on the metabolism of 1-nitronaphthalene, a related compound, in rat liver and lung tissues provide insights into the formation of electrophilic metabolites and their conjugation with glutathione. This research is critical for understanding the biotransformation and potential toxicological impacts of nitroaromatic compounds in biological systems (Watt et al., 1999; Watt & Buckpitt, 2000).

  • Antibacterial and Antifungal Properties : Nitronaphthalenes, structurally similar to 5-nitro-3,4-dihydronaphthalen-1(2H)-one, have been found to exhibit significant antibacterial, antifungal, and antialgal properties, suggesting potential applications in developing new antimicrobial agents (Krohn et al., 2008).

Advanced Materials and Applications

  • Metal-Induced Thermal Isomerizations : Studies on chromium tricarbonyl complexes of dihydronaphthalene derivatives, including those similar to 5-nitro-3,4-dihydronaphthalen-1(2H)-one, reveal insights into metal-induced thermal isomerizations involving hydrogen atoms. This research contributes to the understanding of transition metal-catalyzed reactions and their potential applications in material science and catalysis (Oprunenko, Gloriozov & Lemenovskii, 2007).

  • Synthesis of Functionalized Derivatives for Medicinal Chemistry : The synthesis of functionalized 3,4-dihydronaphthalen-1(2H)-ones, potentially including nitro-substituted derivatives, has implications in medicinal chemistry, particularly for developing compounds with specific biological activities (Enders, Wang & Bats, 2009).

  • Metal Complexes with Antibacterial and Antiproliferative Activities : Schiff base metal complexes of 3,4-dihydronaphthalen-1(2H)-one demonstrate significant antibacterial and antiproliferative activities, suggesting potential applications in the development of new therapeutic agents (Osowole, 2012).

properties

IUPAC Name

5-nitro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWAFNCOABMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2[N+](=O)[O-])C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437471
Record name 5-Nitro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-3,4-dihydronaphthalen-1(2H)-one

CAS RN

51114-73-9
Record name 5-Nitro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 ml (75 mmol) of α-tetralone was added dropwise to 7.6 g (75 mmol) of potassium nitrate dissolved in 75 ml of concentrated sulfuric acid (at -10° C.). The resulting mixture was poured onto ice and the precipitate was suspended in ether. The precipitate (the 7 nitro isomer) was filtered off and the ether solution was evaporated. The residue was purified by column chromatography on silica gel. Yield: 4.7 g of the title compound, M.p. 94°-96° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.00 g of fluorosulfuric acid (10 mmol) are added to 1.30 g of antimony(V) fluoride (6 mmol) in a 50 ml glass round-bottomed flask under protective gas and the mixture is cooled to 0° C. Then, 380 mg of 4-(2-nitrophenyl)butyronitrile (2 mmol) are added carefully. The mixture heats up to about 50° C. and is stirred for a farther 12 h at room temperature. The mixture is poured on to ice-cold sodium hydroxide solution, stirring is continued for 30 min at room temperature and then extraction is performed with toluene. Largely complete hydrolysis is made possible by the secondary stirring period. The organic phase is dried over sodium sulfate, filtered off and the solvent is distilled off under reduced pressure. The residue is purified by chromatography on silica gel (eluent cyclohexane/ethyl acetate 5:1 v/v). The yield of 5-nitro-3,4-dihydro-1(2H)-naphthalenone is 297 mg with a GC purity of 97% (76% of theoretical value).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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